1-Fluoro-2-nitrobenzene CAS 1493-27-2 properties
1-Fluoro-2-nitrobenzene CAS 1493-27-2 properties
An In-Depth Technical Guide to 1-Fluoro-2-nitrobenzene (CAS 1493-27-2) for Advanced Synthesis
Introduction
1-Fluoro-2-nitrobenzene (CAS: 1493-27-2), also known as o-nitrofluorobenzene, is a highly functionalized aromatic compound that serves as a cornerstone intermediate in modern organic synthesis.[1][2] Its strategic combination of a nitro group and a fluorine atom on a benzene ring imparts a unique and powerful reactivity profile.[1] The strong electron-withdrawing nature of the ortho-nitro group dramatically activates the C-F bond towards nucleophilic attack, making this molecule an exceptionally versatile building block.[1][3]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core properties, reactivity, synthetic applications, and safety protocols for 1-Fluoro-2-nitrobenzene. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior, offering field-proven insights into its application as a critical precursor for active pharmaceutical ingredients (APIs), agrochemicals, and fine chemicals.[1][4]
Physicochemical and Spectroscopic Properties
Accurate characterization is the foundation of successful synthesis. 1-Fluoro-2-nitrobenzene is a pale yellow liquid under standard conditions.[2] Its key identifiers and physical properties are summarized below.
Chemical and Physical Data
The fundamental properties of 1-Fluoro-2-nitrobenzene are essential for planning experimental setups, including reaction temperature and solvent choice.
| Property | Value | Source(s) |
| CAS Number | 1493-27-2 | [5] |
| Molecular Formula | C₆H₄FNO₂ | [5] |
| Molecular Weight | 141.10 g/mol | [6] |
| Appearance | Yellow, clear liquid | [6][7] |
| Melting Point | -9 to -6 °C | [7] |
| Boiling Point | 116 °C at 22 mmHg 214-216 °C at 750 Torr | [5][8] |
| Density | 1.338 g/mL at 25 °C | [7] |
| Refractive Index (n²⁰/D) | 1.532 | [8] |
| Flash Point | 94 °C (closed cup) | [7] |
| InChI Key | PWKNBLFSJAVFAB-UHFFFAOYSA-N | [5] |
Spectroscopic Profile
Spectroscopic data is critical for reaction monitoring and final product confirmation. The following provides a summary of characteristic spectral features.
| Spectroscopy | Key Features & Shifts | Source(s) |
| ¹H NMR | δ ~8.06 (m), ~7.65 (m), ~7.2-7.4 (m) ppm (in CDCl₃) | [9] |
| ¹³C NMR | Resonances typically observed between δ ~115-160 ppm (in CDCl₃) | [10] |
| ¹⁹F NMR | Characteristic shift depending on solvent and reference | [11] |
| FTIR (Neat) | Strong bands for NO₂ asymmetric and symmetric stretching (~1530 cm⁻¹ and ~1350 cm⁻¹), C-F stretching (~1250 cm⁻¹), and aromatic C-H/C=C vibrations. | [12] |
Core Reactivity: The Chemistry of an Activated Aromatic System
The synthetic utility of 1-Fluoro-2-nitrobenzene is dominated by two key features: the activated carbon-fluorine bond and the reducible nitro group.
Nucleophilic Aromatic Substitution (S_NAr)
The primary mode of reactivity is Nucleophilic Aromatic Substitution (S_NAr). This is not a typical nucleophilic substitution reaction; it proceeds via a distinct addition-elimination mechanism.
Causality of Reactivity:
-
Activation by the Nitro Group: The nitro group is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. It polarizes the benzene ring, making the carbon atom attached to the fluorine (C1) highly electrophilic and susceptible to attack by nucleophiles.[1]
-
Stabilization of the Intermediate: When a nucleophile attacks the C1 position, the aromaticity of the ring is temporarily broken, forming a negatively charged intermediate known as a Meisenheimer complex. The ortho-nitro group is crucial as it delocalizes and stabilizes this negative charge through resonance, significantly lowering the activation energy of this rate-determining step.[13]
-
Fluorine as a Leaving Group: In the context of S_NAr, fluorine's high electronegativity is key. It strongly polarizes the C-F bond, enhancing the electrophilicity of the carbon center and facilitating the initial nucleophilic attack, which is often the rate-determining step.[3] Once the Meisenheimer complex is formed, the C-F bond is readily cleaved to expel the fluoride ion and restore aromaticity.
Caption: S_NAr mechanism of 1-Fluoro-2-nitrobenzene.
Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine (-NH₂), providing a gateway to a different class of compounds, namely 2-fluoroanilines and their derivatives.[14][15] This transformation is fundamental in syntheses where an aniline moiety is required for subsequent reactions, such as amide bond formation, diazotization, or further cross-coupling reactions.
Commonly employed reduction methods include:
-
Catalytic Hydrogenation: Using H₂ gas with catalysts like Pd/C, PtO₂, or Raney Nickel.[15]
-
Metal-Acid Systems: Utilizing metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl.[15][16]
This dual reactivity makes 1-fluoro-2-nitrobenzene a divergent building block: the synthetic path can be directed towards S_NAr products by reacting with nucleophiles or towards 2-fluoroaniline derivatives via reduction.
Synthetic Applications & Protocols
1-Fluoro-2-nitrobenzene is a workhorse reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[4][8]
Synthesis of N-Aryl and O-Aryl Compounds
The most prevalent application is the reaction with amine and alcohol nucleophiles to form 2-nitrodiphenylamine and 2-nitrodiphenyl ether scaffolds, respectively. These structures are common motifs in a wide range of biologically active molecules. The reaction is self-validating; the formation of the highly colored nitrophenyl product often provides a clear visual indication of reaction progress.
Field-Proven Insight: The choice of base and solvent is critical. A non-nucleophilic base, such as K₂CO₃ or an organic base like triethylamine (TEA), is required to deprotonate the nucleophile (if it is not already anionic) without competing in the S_NAr reaction. Aprotic polar solvents like DMF, DMSO, or acetonitrile are ideal as they can solvate the species involved without interfering with the reaction.
Experimental Protocol: Synthesis of N-(2-nitrophenyl)aniline
This protocol details a representative S_NAr reaction, providing a robust template for the synthesis of 2-nitrodiarylamines.
Materials:
-
1-Fluoro-2-nitrobenzene
-
Aniline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous DMF to the flask, enough to ensure stirring is efficient (e.g., 5-10 mL per mmol of the limiting reagent).
-
Add aniline (1.1 equivalents) to the stirring suspension.
-
Finally, add 1-fluoro-2-nitrobenzene (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
Work-up and Purification:
-
Pour the cooled reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash them sequentially with water and then brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization or column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(2-nitrophenyl)aniline.
Caption: General workflow for an S_NAr reaction.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 1-Fluoro-2-nitrobenzene is a hazardous substance and must be handled with appropriate precautions.[7][17]
Hazard Identification
The compound presents multiple hazards, and a thorough risk assessment is mandatory before use.
| Hazard Class | GHS Statement | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | |
| STOT, Repeated Exposure | H372: Causes damage to organs through prolonged or repeated exposure | |
| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects | |
| Skin/Eye Irritation | Causes skin and serious eye irritation | [6][17] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical in a well-ventilated fume hood. Eyewash stations and safety showers must be readily accessible.[17]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[17]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use. Employ proper glove removal technique to avoid skin contact.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and strong bases.[7][18] Keep the container tightly closed.[7]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., sand or earth) and place it in a suitable, closed container for hazardous waste disposal.[7][19] Prevent entry into drains.
-
Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national regulations.
Conclusion
1-Fluoro-2-nitrobenzene is more than just a chemical intermediate; it is an enabling tool for complex molecular construction. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, provides a reliable and versatile platform for introducing the 2-nitrophenyl moiety. By understanding the fundamental principles of its reactivity and adhering to strict safety protocols, researchers can effectively leverage this powerful building block to advance innovation in drug discovery, materials science, and beyond.
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